2-Bromo-5-methyl-3-nitroaniline
Overview
Description
2-Bromo-5-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-3-nitroaniline typically involves a multi-step process starting from benzene derivatives. The general steps include:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Substitution of a hydrogen atom on the benzene ring with a bromine atom using bromine or a bromine source like N-bromosuccinimide (NBS).
Amination: Conversion of a nitro group to an amine group (-NH2) through reduction, often using reagents like iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and efficient catalytic systems for the reduction process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-Bromo-5-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Bromo-5-carboxy-3-nitroaniline.
Scientific Research Applications
2-Bromo-5-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups can influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitroaniline: Lacks the methyl group, which can affect its reactivity and applications.
2-Methyl-5-nitroaniline:
3-Bromo-4-methyl-5-nitroaniline: Different substitution pattern on the benzene ring, leading to variations in chemical properties.
Uniqueness
2-Bromo-5-methyl-3-nitroaniline is unique due to the specific combination of bromine, methyl, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-methyl-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYXJJWGIPUPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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